molecular formula C11H10F2N2 B3361561 6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-78-9

6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B3361561
CAS No.: 922510-78-9
M. Wt: 208.21 g/mol
InChI Key: OVFGMTXJHMPGJK-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific applications.

Preparation Methods

The synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and fluorinating agents.

    Fluorination Reaction:

    Reaction Conditions: The reaction is carried out under controlled conditions, typically at low temperatures to prevent decomposition of the intermediate products.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological studies to understand the role of fluorinated indole derivatives in cellular processes and signal transduction pathways.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules for various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.

    Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects in cancer treatment.

    Binding Affinity: The presence of fluorine atoms enhances the binding affinity of the compound to its molecular targets, increasing its efficacy.

Comparison with Similar Compounds

6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and 6,8-difluoro-1H-indole share structural similarities.

    Uniqueness: The presence of both fluorine atoms and the tetrahydro-pyrido-indole core in this compound makes it unique, providing enhanced stability and bioavailability compared to its analogs.

    Comparative Analysis: While similar compounds may exhibit biological activities, the specific substitution pattern in this compound offers distinct advantages in terms of potency and selectivity.

Properties

IUPAC Name

6,8-difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6/h3-4,14-15H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFGMTXJHMPGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581713
Record name 6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922510-78-9
Record name 6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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